![molecular formula C12H10BrN3O2 B7590618 ({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)
({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea
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Overview
Description
({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. This compound has shown promise in the treatment of various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea has been studied extensively for its potential applications in medicine and biology. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have also suggested that this compound may have antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of ({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression.
Biochemical and Physiological Effects
({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells. Additionally, it has been shown to improve cognitive function and protect against neurodegeneration in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using ({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea in lab experiments is its versatility. It can be used in various assays and experiments to study its effects on different cell types and in different disease models. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One limitation of using ({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are many future directions for research on ({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea. One direction is to further explore its potential applications in cancer treatment. Studies have shown that this compound has anti-cancer properties, but more research is needed to determine its effectiveness in different types of cancer and in combination with other treatments.
Another direction is to investigate its potential applications in neurodegenerative diseases. Studies have shown that ({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea has neuroprotective properties and may improve cognitive function. Further research is needed to determine its effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Finally, more research is needed to fully understand the mechanism of action of ({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea and its potential side effects. This will help to determine its safety and effectiveness as a potential therapeutic agent.
Synthesis Methods
The synthesis of ({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea involves the reaction of 4-bromobenzaldehyde with furfurylamine and urea in the presence of a catalyst. The reaction proceeds through a condensation reaction, forming the final product. This method has been optimized to produce high yields of pure ({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea.
properties
IUPAC Name |
[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-9-3-1-8(2-4-9)11-6-5-10(18-11)7-15-16-12(14)17/h1-7H,(H3,14,16,17)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYPTSLIYRYYMM-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea |
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